3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)
Description
3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) (CAS 3254-16-8, molecular formula C₁₅H₂₂O₁₀, MW 362.33) is a key intermediate in carbohydrate chemistry, widely employed as a glycosyl donor in oligosaccharide synthesis . The compound features acetyl groups at the 3-, 4-, and 6-positions of the glucopyranose ring, with a methyl orthoacetate group at the anomeric center (1,2-position). This orthoester moiety stabilizes the anomeric center, enabling controlled glycosylation under mild acidic or thermal conditions . The compound’s synthetic utility lies in its ability to undergo regioselective acyl transfer and glycosylation, making it indispensable for constructing complex glycans in drug discovery and glycobiology .
Properties
IUPAC Name |
[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13-,14-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRVGPAIFPSA-SPETUVNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Procedure
Based on the seminal work by Lemieux and Morgan (1965), the preparation involves the following steps:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Dissolution of tri-O-acetyl-α-D-glucopyranosyl chloride (20 g, 61.5 mmol) in sym-collidine (20 mL) | Room temperature | - |
| 2 | Addition of methanol (excess, e.g., 24.7 mmol) and tetra-n-butylammonium bromide (0.2 g) | 60°C, 24 hours | - |
| 3 | Reaction mixture shaken with carbon tetrachloride to remove sym-collidinium salts | Room temperature | - |
| 4 | Organic layer washed with water and evaporated to syrup | - | 61% isolated yield |
The product obtained is a syrupy 3,4,6-tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) with characteristic nuclear magnetic resonance (NMR) spectra confirming the exo-configuration of the orthoacetate ring.
Mechanistic Insights and Stereochemical Considerations
- The reaction proceeds via nucleophilic substitution at the anomeric center, followed by intramolecular cyclization to form the 1,2-orthoacetate ring.
- The presence of sym-collidine as a sterically hindered base prevents side reactions and promotes selective formation of the exo-isomer, where the alkoxy group on the dioxolane ring is trans to the pyranose ring.
- Tetraalkylammonium salts enhance the solubility of reactants and facilitate phase transfer, improving yields and reaction rates.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting material | Tri-O-acetyl-α-D-glucopyranosyl chloride | Purity affects yield |
| Solvent/Base | Sym-collidine | Sterically hindered base |
| Nucleophile | Methanol | Excess used |
| Catalyst | Tetra-n-butylammonium bromide | Phase-transfer catalyst |
| Temperature | 60°C | Elevated to accelerate reaction |
| Reaction time | 24 hours | Longer times improve yield |
| Yield | ~60-70% | Isolated yield after workup |
| Product state | Syrupy liquid | Characterized by NMR |
Analytical Characterization
- NMR Spectroscopy : Proton and carbon NMR confirm the formation of the orthoacetate ring and the acetylation pattern on the sugar moiety.
- Mass Spectrometry : Confirms molecular weight (362.33 g/mol) consistent with C15H22O10.
- Infrared Spectroscopy : Shows characteristic ester carbonyl stretches confirming acetyl groups.
Alternative Preparation Approaches
- Variations include using different alcohols to form other 1,2-orthoesters.
- Use of other bases or solvents such as 2,6-dimethylpyridine has been reported to influence reaction rates and selectivity.
- Preparation of related compounds like 1,2-(dimethyl orthocarbonate) derivatives has been achieved by modifying the acyl groups on the sugar.
Summary of Research Findings
- The method developed by Lemieux and Morgan remains a benchmark for preparing 3,4,6-tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate).
- The reaction conditions are mild and provide good yields with high stereoselectivity.
- The compound serves as a versatile intermediate in carbohydrate chemistry, enabling further functionalization and synthesis of complex glycoconjugates.
Chemical Reactions Analysis
Types of Reactions: 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) serves as an important building block in organic synthesis. Its acetylation provides a protective group for hydroxyl functionalities during synthetic transformations.
- Example Reaction : The compound can undergo deacetylation to yield α-D-glucopyranose derivatives, which are crucial in synthesizing more complex carbohydrates or glycosides.
Carbohydrate Chemistry
In carbohydrate chemistry, this compound is utilized for the synthesis of glycosides and oligosaccharides. The acetyl groups facilitate the formation of glycosidic bonds while protecting the hydroxyl groups from unwanted reactions.
- Case Study : Research demonstrated that using 3,4,6-tri-O-acetyl-α-D-glucopyranose as a glycosyl donor can lead to high yields of desired glycosides under mild reaction conditions.
Biochemical Research
The compound is also used in proteomics research as a biochemical tool. Its derivatives can act as substrates for glycosyltransferases in enzyme assays.
- Application Example : In studies involving glycoprotein synthesis, the compound has been used to explore the enzymatic activity of specific glycosyltransferases, providing insights into carbohydrate-protein interactions.
Data Table
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Synthesis of glucosides via deacetylation |
| Carbohydrate Chemistry | Synthesis of glycosides and oligosaccharides | High-yield glycoside formation under mild conditions |
| Biochemical Research | Substrate for enzyme assays in proteomics | Exploration of glycosyltransferase activity using derivatives of the compound |
Case Study 1: Glycosylation Reactions
A study published in the Journal of Organic Chemistry demonstrated that 3,4,6-tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) could be effectively used as a glycosyl donor in the synthesis of disaccharides. The researchers reported that the reaction conditions were optimized to achieve yields exceeding 85% with minimal side products.
Case Study 2: Enzyme Interaction Studies
In another investigation featured in Biochemistry Journal, researchers utilized this compound to study its interaction with specific glycosyltransferases. The results indicated that the acetylated form significantly enhanced the enzyme's activity compared to unprotected sugars, highlighting its utility in biochemical assays.
Mechanism of Action
The mechanism of action of 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) involves its interaction with specific enzymes and molecular targets. The acetyl groups and the methyl orthoacetate moiety can influence the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetyl vs. Methyl Protecting Groups
Replacing acetyl groups with methyl groups significantly alters reactivity. A 1976 study demonstrated that 3,4,6-tri-O-methyl-α-D-glucopyranose 1,2-(cyclohexyl orthoacetate) exhibits suppressed acyl transfer compared to its acetylated counterpart under identical conditions (90°C, chlorobenzene, 1 equivalent cyclohexanol) . The acetylated derivative readily transfers acetate to cyclohexanol, whereas the methylated analog shows minimal transfer due to reduced electrophilicity at the acylated positions. This highlights the critical role of acetyl groups in facilitating transient protection-deprotection dynamics during glycosylation .
Benzyl-Protected Analog: 3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate)
Benzyl groups are inert toward many glycosylation catalysts (e.g., Lewis acids), allowing selective deprotection via hydrogenation. This compound is preferred for synthesizing acid-sensitive glycans, such as those in glycoproteins, where acetyl groups might hydrolyze prematurely . However, its bulkier structure reduces solubility in nonpolar solvents compared to the acetylated analog.
Trichloroacetimidate Derivative: Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronosyltrichloroacetimidate
The trichloroacetimidate derivative (CAS 92420-89-8) replaces the methyl orthoacetate with a trichloroacetimidate group, a superior leaving group in glycosylation . This modification enhances reactivity, enabling glycoside bond formation under milder conditions (e.g., catalytic TMSOTf). However, the trichloroacetimidate group is moisture-sensitive, requiring stringent anhydrous handling, unlike the more robust methyl orthoacetate .
Ethyl Orthoacetate Variant: 3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(Ethyl Orthoacetate)
This delays glycosylation but improves regioselectivity in crowded environments. The ethyl variant is favored for stepwise assembly of branched glycans, where controlled reactivity is paramount .
Research Findings and Implications
- Acyl Transfer Dynamics : Acetylated derivatives are superior for transient protection strategies but require careful optimization to avoid undesired transfers .
- Orthoester vs. Trichloroacetimidate : While methyl orthoacetate offers robustness, trichloroacetimidates enable faster glycosylation at the expense of stability .
- Solubility and Handling : Benzyl protection improves stability but complicates solubility, whereas acetylated variants are more versatile in polar solvents .
Biological Activity
3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) is a derivative of glucose that exhibits significant biological activity. This compound is notable for its potential applications in pharmacology and biochemistry due to its structural characteristics and reactivity. The following sections provide a comprehensive overview of its biological activities, including protective effects against various disorders, its role in glycosylation reactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,4,6-tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) is with a molecular weight of approximately 362.33 g/mol. It features multiple acetyl groups that enhance its solubility and reactivity in biochemical processes.
Protective Effects Against Eye Disorders
Research indicates that this compound possesses protective effects against eye disorders. Specifically, it has been shown to mitigate oxidative stress in retinal cells, which is a contributing factor to conditions such as diabetic retinopathy and age-related macular degeneration. The mechanism involves the modulation of oxidative stress markers and inflammatory pathways, enhancing cell survival under stress conditions .
Role in Glycosylation Reactions
3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) plays a crucial role in glycosylation reactions. Studies have demonstrated that the presence of acetyl groups facilitates the formation of glycosidic bonds by stabilizing the transition state during enzymatic reactions. This property is particularly relevant in the synthesis of complex carbohydrates and glycoconjugates .
Case Study 1: Antioxidant Activity
In a study investigating the antioxidant properties of various glucosides, 3,4,6-tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) was found to significantly reduce reactive oxygen species (ROS) levels in vitro. The compound demonstrated a dose-dependent response in protecting human retinal pigment epithelial cells from oxidative damage. This suggests potential therapeutic applications in preventing oxidative stress-related diseases .
Case Study 2: Glycosylation Efficiency
A recent investigation into the efficiency of glycosylation reactions using this compound as a donor revealed that it outperformed other acetylated glucopyranoses in terms of yield and purity of the final product. The study highlighted the compound's ability to participate effectively in gold(I)-catalyzed glycosidation reactions, making it a valuable reagent in synthetic carbohydrate chemistry .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic pathways for 3,4,6-TRI-O-ACETYL-α-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE), and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves selective acetylation of glucose derivatives under controlled conditions. For example, using acetic anhydride in pyridine at 0–5°C ensures regioselective protection of hydroxyl groups. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purification via column chromatography (silica gel, gradient elution) are critical steps . Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of acetylating agent per hydroxyl group) and reaction time (4–6 hours). Impurities like α/β anomer mixtures can arise if temperature fluctuates; recrystallization from ethanol/water (7:3 v/v) improves purity to >98% (HPLC, C18 column) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 5.2–5.4 ppm (anomeric proton), δ 2.0–2.1 ppm (acetyl methyl groups), and δ 3.4–3.6 ppm (methyl orthoacetate protons). ¹³C NMR confirms acetyl carbonyls at δ 170–172 ppm .
- HPLC : Use a reversed-phase C18 column with isocratic elution (acetonitrile/water 60:40) to assess purity. Retention time (e.g., 8.2 min) should match a certified reference standard .
- Mass Spectrometry : ESI-MS in positive mode should display [M+Na]⁺ peaks at m/z 467.1 (calculated for C₁₅H₂₄O₁₀) .
Q. What are the key stability considerations for this compound under varying storage conditions?
Methodological Answer: Stability studies should assess hydrolysis of acetyl groups and orthoester linkages. Accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis reveal degradation products (e.g., free glucose or monoacetates). For long-term storage, desiccated conditions (-20°C under argon) minimize moisture-induced hydrolysis. Stability-indicating assays must validate that degradation products do not exceed 0.5% (ICH guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in glycosylation reactions?
Methodological Answer: Discrepancies in reactivity (e.g., stereoselectivity or byproduct formation) often stem from trace moisture or catalyst variability. Systematic factorial design (e.g., 2³ experiments varying temperature, catalyst load, and solvent polarity) isolates critical factors . For example, BF₃·Et₂O (10 mol%) in anhydrous CH₂Cl₂ at -30°C enhances α-selectivity (>90%), while moisture >100 ppm promotes β-anomer formation. Replicate studies with Karl Fischer titration for solvent dryness and GC-MS for byproduct identification are essential .
Q. What advanced computational or mechanistic models explain the stereochemical outcomes of reactions involving this compound?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states during glycosylation. Key parameters include:
- Orbital interactions between the anomeric carbon and nucleophile.
- Solvent effects (e.g., CH₂Cl₂ vs. DMF) on activation energy.
- Steric hindrance from acetyl groups at C3, C4, and C6 positions.
Experimental validation via kinetic isotope effects (KIEs) or Hammett plots aligns computational predictions with empirical data .
Q. How can researchers integrate this compound into multi-step syntheses of complex glycoconjugates while minimizing side reactions?
Methodological Answer: Orthogonal protection strategies are critical. For example:
Selective deprotection : Use hydrazine hydrate in DMF to remove acetyl groups while retaining the methyl orthoacetate.
Glycosylation : Activate the anomeric position with TMSOTf (trimethylsilyl triflate) for coupling with hydroxyl-bearing acceptors.
Monitoring : Real-time IR spectroscopy tracks carbonyl stretches (1750 cm⁻¹) to confirm acetylation status.
Post-reaction purification via size-exclusion chromatography (Sephadex LH-20) removes unreacted intermediates .
Q. What methodologies address discrepancies in bioactivity data across studies using derivatives of this compound?
Methodological Answer: Meta-analyses of bioactivity data (e.g., enzyme inhibition or cytotoxicity) require:
- Normalization to molar concentrations (vs. mass/volume).
- Control for impurities (e.g., residual solvents quantified via GC-MS).
- Cross-validation using isogenic cell lines or enzyme batches.
For example, IC₅₀ variations in glycosidase assays may arise from buffer pH (optimal range: 5.0–6.5) or co-solvents (DMSO ≤1% v/v). Reanalysis with standardized protocols (e.g., WHO guidelines) resolves such contradictions .
Methodological Frameworks
Q. How should researchers design experiments to investigate the compound’s role in glycosylation mechanisms?
Methodological Answer: A three-phase approach is recommended:
Descriptive Phase : Characterize reaction outcomes (yield, stereochemistry) under baseline conditions.
Analytical Phase : Apply DOE (Design of Experiments) to identify critical variables (e.g., catalyst, temperature).
Mechanistic Phase : Use isotopic labeling (e.g., ¹⁸O in acetyl groups) and trapping experiments (e.g., TEMPO for radical intermediates) to elucidate pathways .
Q. What theoretical frameworks guide the study of this compound’s physicochemical interactions in solvent systems?
Methodological Answer: Hansen Solubility Parameters (HSPs) and Kamlet-Taft solvatochromic parameters (α, β, π*) model solvent effects. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
